N-(2-Aminoethyl)-L-phenylalanine

Peptide Nucleic Acid Chiral separation Enantiomeric excess

This chiral, non-proteinogenic α-amino acid derivative features an L-phenylalanine scaffold with an α-nitrogen aminoethyl substituent. Its defined L-configuration and benzyl side chain are critical for PNA backbone chirality, cruzipain S1 pocket occupancy (Ki 16 nM), and enantioselective sensor function. Unlike achiral glycine analogs or the D-enantiomer, only the L-form guarantees DNA binding affinity and complete enzymatic degradability. Verify enantiomeric purity (>90% ee) via Chirasil-Val GC; insist on batch-specific optical rotation data to avoid racemic material and experimental failure.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 81225-90-3
Cat. No. B14428779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-L-phenylalanine
CAS81225-90-3
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NCCN
InChIInChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1
InChIKeyKVJUERBFLQRRHG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-L-phenylalanine (CAS 81225-90-3): Chemical Identity and Core Procurement Profile


N-(2-Aminoethyl)-L-phenylalanine (CAS 81225-90-3) is a chiral, non-proteinogenic α-amino acid derivative with the IUPAC name (2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid (molecular formula C₁₁H₁₆N₂O₂, exact mass 208.12100). [1] Structurally, it comprises an L-phenylalanine scaffold bearing a primary aminoethyl substituent on the α-nitrogen, yielding a molecule with two chemically distinct amine groups (pKa-differentiated) and a retained, stereochemically defined L-configuration at the α-carbon. [2] This compound belongs to the broader class of N-(2-aminoethyl)-amino acids, which serve as critical chiral monomer precursors for peptide nucleic acid (PNA) analogs, enantioselective sensor ligands, and stereochemically defined building blocks in medicinal chemistry and biodegradable polymer synthesis. [3]

Why N-(2-Aminoethyl)-L-phenylalanine Cannot Be Replaced by Generic N-(2-Aminoethyl)-amino Acid Analogs


The scientific selection of N-(2-aminoethyl)-L-phenylalanine over its nearest structural analogs—including N-(2-aminoethyl)glycine (the canonical achiral PNA backbone), N-(2-aminoethyl)-L-alanine, and the D-enantiomer N-(2-aminoethyl)-D-phenylalanine—is not a matter of simple building-block interchangeability. [1] The L-phenylalanine side chain introduces a hydrophobic benzyl moiety that is absent in glycine- or alanine-based analogs, directly altering logP, steric bulk, and π-stacking potential. More critically, the L-configuration at the α-carbon dictates biomolecular recognition: in enzyme-catalyzed degradation, replacing as little as 10% of L-phenylalanine residues with the D-isomer results in a 'dramatic decrease in degradability' by α-chymotrypsin and subtilisins. [2] In chiral PNA systems, the optical purity and absolute configuration of the amino acid monomer directly govern DNA binding affinity and helical handedness, making racemic or stereochemically undefined material functionally compromised. [3] Procurement of a generic 'N-(2-aminoethyl)-amino acid' without specification of the amino acid identity and enantiomeric purity therefore carries material risk of experimental failure.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-L-phenylalanine vs. Closest Analogs


Chiral PNA Monomer: Optical Purity Requirement and Enantiomeric Separation by GC on Chirasil-Val

N-(2-Aminoethyl)-L-phenylalanine belongs to the N-aminoethylamino acid class identified as chiral monomer precursors for peptide nucleic acids (PNAs) with engineered DNA-binding properties. [1] Direct enantiomeric separation of these N-aminoethylamino acids was achieved for the first time using gas chromatography on a Chirasil-Val column after derivatization with trifluoroacetic anhydride, yielding the corresponding piperazin-2-one derivatives identified by NMR and GC/MS. [2] The method was applied to determine enantiomeric excess of chiral PNA monomers and oligomers after 6N HCl hydrolysis. In the broader class, CE chiral analysis demonstrated that very high enantiomeric purity was generally achieved in the synthesis of all monomers, except for histidine and aspartic acid based monomers in which approximately 10% of the 'wrong' enantiomer was always present. [3] This analytical capability directly supports procurement specifications requiring verified enantiomeric purity.

Peptide Nucleic Acid Chiral separation Enantiomeric excess

Cruzain Protease Inhibitor Scaffold: X-Ray Co-crystal Structure at 3.13 Å Resolution in the PDB (4QH6)

The N-(2-aminoethyl)-L-phenylalanine scaffold serves as the core structural element in the dipeptidyl nitrile cruzain inhibitor N-(2-aminoethyl)-Nα-benzoyl-L-phenylalaninamide, whose co-crystal structure with the Trypanosoma cruzi cysteine protease cruzain has been deposited in the Protein Data Bank (PDB ID: 4QH6) at 3.13 Å resolution. [1] This inhibitor is part of a series in which SAR was established using 3, 11, and 12 variations at the P1, P2, and P3 positions respectively, yielding a most potent inhibitor with Ki = 16 nM. [2] By contrast, analogous serine- or alanine-derived scaffolds lack the benzyl side chain required for occupancy of the P1 hydrophobic specificity pocket of cruzain, while D-configuration analogs would present the side chain in an incompatible orientation. [3] The X-ray structure provides atomic-level validation of the L-phenylalanine geometry within the enzyme active site.

Cruzain inhibition Chagas disease X-ray crystallography

Enantioselective Fluorescence Sensing: Phenylalanine-Based β-Cyclodextrin Sensor Discriminates D- vs. L-Amino Acids

N-(2-Aminoethyl)-L-phenylalanine was used as the chiral amino acid scaffold in the construction of two modified β-cyclodextrins—6-deoxy-6-N-[Nα-(N²-dansylaminoethyl)-R-(or S)-phenylalaninamide]-β-cyclodextrin—containing a Cu(II) metal binding site and a dansyl fluorophore. [1] Both cyclodextrin-Cu(II) complexes exhibited fluorescence quenching, and addition of D- or L-amino acids induced a fluorescence 'switch on' that was enantioselective for proline, phenylalanine, and tryptophan. [2] The enantioselective fluorescence response was used for determination of the optical purity of proline. In a follow-up study, cyclodextrin 4 (derived from the L-phenylalanine scaffold) was found to be 'more enantioselective than 3,' suggesting that self-inclusion in the cyclodextrin cavity strongly increases chiral discrimination. Sensors constructed from glycine or alanine analogs lack the benzyl side chain required for the differential ternary complex formation that underlies the observed enantioselectivity.

Enantioselective sensing Fluorescent chemosensor Copper(II) complex

Biodegradable Polymer Synthesis: L-Phenylalanine 2-Aminoethyl Ester Enables Enzyme-Programmable Degradation

Phenylalanine 2-aminoethyl ester, the ester derivative of N-(2-Aminoethyl)-L-phenylalanine, was employed as a monomer in the polycondensation with di-p-nitrophenyl sebacate to produce biodegradable poly(ester amide)s (PEAs) containing phenylalanine residues in the main chain. [1] Critically, the stereoisomeric composition (L/D ratio) of the phenylalanine residue in the monomer did not affect the polymer yield or molecular weight—meaning polymers of equivalent physical properties can be produced from any L/D ratio. [2] However, enzymatic degradation was exquisitely stereospecific: the polymer with 100% L-phenylalanine residue was effectively degraded by α-chymotrypsin or subtilisins, whereas replacement of only 10% of L-phenylalanine with the D-isomer resulted in a 'dramatic decrease in degradability.' [3] This establishes that procurement of enantiopure N-(2-Aminoethyl)-L-phenylalanine is a non-negotiable requirement for applications requiring programmable, enzyme-triggered degradation.

Biodegradable polymer Poly(ester amide) Enzymatic degradation

Class-Level Differentiation: Chiral N-(2-Aminoethyl)-amino Acid PNAs vs. Achiral N-(2-Aminoethyl)glycine PNA Backbone

The canonical PNA backbone is composed of repeating N-(2-aminoethyl)glycine (AEG) units and is inherently achiral. [1] Replacing glycine with chiral α-amino acids such as L-phenylalanine introduces backbone chirality, which has been shown in multiple studies to influence—and in many cases enhance—DNA binding affinity, sequence selectivity, and helical handedness. [2] Specifically, PNA derived from N-aminoethylamino acids (including phenylalanine) has been studied for the dependence of optical purity on synthetic methodologies, and a rationale for the observed effects of chirality on DNA binding ability has been proposed. [3] Unlike N-(2-aminoethyl)-D-lysine-based PNAs, which promote strand invasion of duplex DNA, L-configured monomers (including L-phenylalanine derivatives) show markedly different invasion properties, demonstrating that the chirality direction, not merely the presence of a side chain, determines functional outcome. Procurement of N-(2-Aminoethyl)-L-phenylalanine rather than AEG is therefore indicated when backbone chirality is a design requirement for PNA properties.

Chiral PNA DNA binding affinity Helical preorganization

Physicochemical Differentiation: LogP and Molecular Properties vs. N-(2-Aminoethyl)glycine and N-(2-Aminoethyl)-L-alanine

N-(2-Aminoethyl)-L-phenylalanine (C₁₁H₁₆N₂O₂, exact mass 208.12100, LogP 1.32180) differs substantially in physicochemical properties from the commodity PNA backbone building block N-(2-aminoethyl)glycine (C₄H₁₀N₂O₂, Mw 118.13, LogP ≈ –3.5 estimated) and the minimal chiral analog N-(2-aminoethyl)-L-alanine (C₅H₁₂N₂O₂, Mw 132.16, LogP 0.099). [1] The benzyl side chain of the phenylalanine derivative contributes approximately 3.3 LogP units versus the alanine analog and substantially greater LogP versus glycine, translating into markedly different solubility, partitioning, and membrane permeability profiles. [2] In PNA oligomer design, this hydrophobicity difference affects cellular uptake efficiency, solubility, and self-aggregation behavior—properties that cannot be replicated by the more polar alanine or glycine analogs. For procurement, this means that N-(2-Aminoethyl)-L-phenylalanine and its simpler analogs are not functionally interchangeable in applications where hydrophobicity governs performance.

LogP comparison Hydrophobicity Physicochemical properties

Evidence-Backed Application Scenarios for N-(2-Aminoethyl)-L-phenylalanine (CAS 81225-90-3)


Synthesis of Chiral Peptide Nucleic Acid (PNA) Oligomers with L-Configuration-Dependent DNA Binding Properties

N-(2-Aminoethyl)-L-phenylalanine serves as a chiral monomer precursor for the solid-phase synthesis of PNA oligomers in which the L-phenylalanine side chain introduces stereochemically defined backbone chirality. [1] The enantiomeric purity of the monomer can be verified by the established Chirasil-Val GC method after TFAA derivatization, ensuring >90% ee. [2] This is essential because optical purity directly correlates with DNA binding affinity and helical handedness in the resulting PNA oligomers, and even partial racemization can abolish sequence-specific recognition. This scenario applies to academic and industrial laboratories developing chirally modified antisense agents, diagnostic PNA probes, or PNA-based nanostructures.

Medicinal Chemistry: Dipeptidyl Nitrile Cruzain Inhibitor Development for Chagas Disease

As demonstrated by the PDB-deposited co-crystal structure (4QH6, 3.13 Å), N-(2-aminoethyl)-Nα-benzoyl-L-phenylalaninamide—synthesized from N-(2-Aminoethyl)-L-phenylalanine—binds the T. cruzi cysteine protease cruzain with validated target engagement. [1] The SAR study encompassing 26 variations at P1, P2, and P3 positions established that the L-phenylalanine-derived P1 residue is structurally required for S1 pocket occupancy, yielding inhibitors with Ki values as low as 16 nM. [2] Medicinal chemistry teams pursuing structure-based cruzain inhibitor optimization for Chagas disease should procure this building block as the validated P1 scaffold, rather than exploring glycine- or alanine-derived alternatives that lack the benzyl side chain essential for potency.

Construction of Enantioselective Fluorescent Chemosensors for Amino Acid Optical Purity Determination

N-(2-Aminoethyl)-L-phenylalanine is the chiral amino acid component in the synthesis of dansyl-functionalized β-cyclodextrin-Cu(II) sensors that exhibit enantioselective fluorescence 'switch-on' toward D- vs. L-amino acids (specifically Pro, Phe, and Trp). [1] The L-phenylalanine scaffold provides the benzyl side chain necessary for diastereomeric ternary complex formation, with cyclodextrin 4 (L-Phe-based) showing higher enantioselectivity than alternative architectures. [2] This application is directly relevant for analytical laboratories requiring rapid fluorescence-based determination of amino acid enantiomeric purity, where glycine- or alanine-based sensor scaffolds fail to provide the requisite chiral discrimination element.

Enzyme-Responsive Biodegradable Poly(ester amide) Biomaterials with Programmable Degradation

Phenylalanine 2-aminoethyl ester, derived from N-(2-Aminoethyl)-L-phenylalanine, is employed as the amino acid monomer in polycondensation reactions to produce biodegradable poly(ester amide)s. [1] Critically, polymer degradation by α-chymotrypsin and subtilisins is exquisitely stereospecific: the 100% L-phenylalanine polymer is effectively degraded, while incorporating as little as 10% D-isomer results in a dramatic decrease in degradability. [2] This property enables the design of enzyme-responsive biomaterials, drug delivery systems, and tissue engineering scaffolds where degradation rate is programmed by L-enantiomer content. Procurement of enantiopure monomer is a non-negotiable requirement for achieving predictable, enzyme-triggered degradation profiles.

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